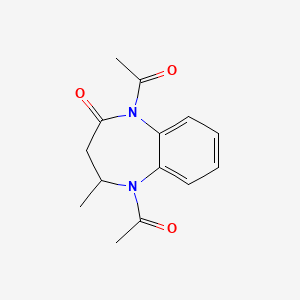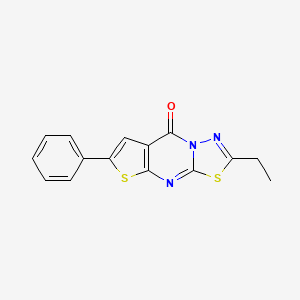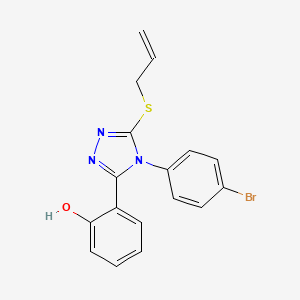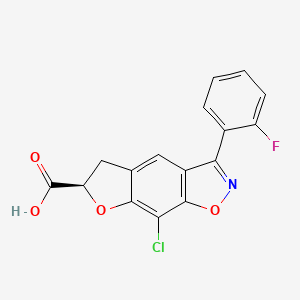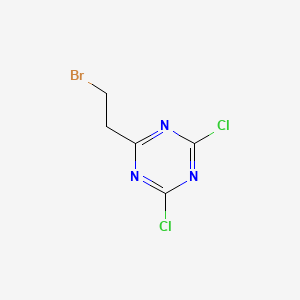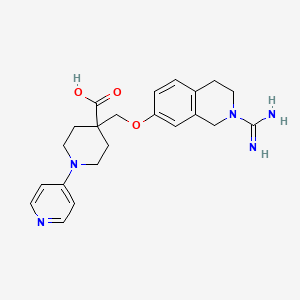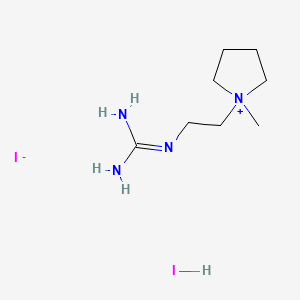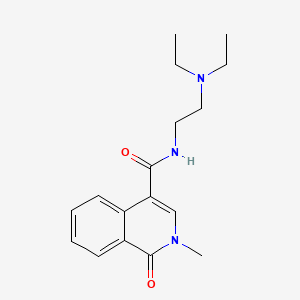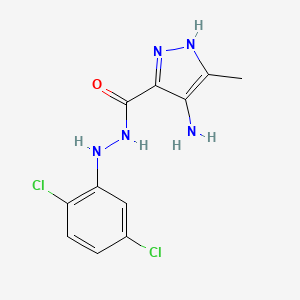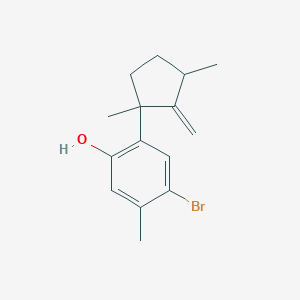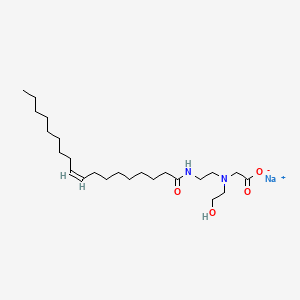
Sodium oleoamphoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium oleoamphoacetate is a versatile surfactant widely used in personal care products. It is known for its ability to reduce surface tension, making it an effective cleansing and foaming agent. This compound is particularly valued in the cosmetics industry for its mildness and compatibility with various skin types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium oleoamphoacetate is typically synthesized through the reaction of oleic acid with sodium hydroxide, followed by the introduction of an amine group and subsequent acetylation. The process involves several steps:
Saponification: Oleic acid reacts with sodium hydroxide to form sodium oleate.
Amidation: Sodium oleate is then reacted with an amine, such as glycine, to form an amide.
Acetylation: The amide is acetylated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium oleoamphoacetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have varied applications.
Reduction: Reduction reactions can modify its functional groups, altering its properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium oleoamphoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological studies, it serves as a mild detergent for cell lysis and protein extraction.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, conditioners, and other personal care products for its cleansing and foaming properties
Wirkmechanismus
The primary mechanism of action of sodium oleoamphoacetate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. On a molecular level, it interacts with lipid bilayers, disrupting their structure and facilitating the removal of oils and debris .
Vergleich Mit ähnlichen Verbindungen
- Sodium cocoamphoacetate
- Disodium cocoamphodiacetate
- Cocamidopropyl betaine
Comparison: Sodium oleoamphoacetate is unique in its balance of mildness and effectiveness. While sodium cocoamphoacetate and disodium cocoamphodiacetate are also mild surfactants, they may not offer the same level of foaming and cleansing efficiency. Cocamidopropyl betaine is another mild surfactant but can sometimes cause skin irritation in sensitive individuals .
Eigenschaften
CAS-Nummer |
93919-85-8 |
|---|---|
Molekularformel |
C24H45N2NaO4 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
sodium;2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/b10-9-; |
InChI-Schlüssel |
IPYKAMBNXWKFTC-KVVVOXFISA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


